

# Application Notes & Protocols: Spectrophotometric Determination of Metal Ions Using 5,5'-Thiodisalicylic Acid

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## Compound of Interest

Compound Name: 5,5'-Thiodisalicylic acid

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## Abstract

This technical guide provides a comprehensive overview and detailed protocols for the spectrophotometric determination of various metal ions using **5,5'-Thiodisalicylic acid** (TSA) as a highly effective chromogenic chelating agent. TSA forms stable, colored complexes with a range of metal ions, allowing for their sensitive and selective quantification using UV-Visible spectrophotometry. This document outlines the underlying chemical principles, instrumentation requirements, and step-by-step procedures for the analysis of key metal ions such as Iron (III), Molybdenum (VI), and Uranium (VI). It is intended for researchers, analytical chemists, and quality control professionals in environmental, industrial, and pharmaceutical sectors.

## Introduction and Scientific Principle

Spectrophotometry remains a cornerstone of analytical chemistry due to its simplicity, cost-effectiveness, and wide applicability.<sup>[1]</sup> The method's selectivity and sensitivity are critically dependent on the choice of the chromogenic reagent. **5,5'-Thiodisalicylic acid** (C<sub>14</sub>H<sub>10</sub>O<sub>6</sub>S, M.W. 306.29 g/mol) is a robust chelating agent possessing multiple donor atoms (oxygen from carboxyl and hydroxyl groups) that can coordinate with metal ions.<sup>[2][3][4]</sup> This coordination, or chelation, results in the formation of a metal-ligand complex that exhibits strong absorbance in the visible region of the electromagnetic spectrum.

The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, a relationship described by the Beer-Lambert Law. This principle allows for the construction of a calibration curve from standards of known concentration, which is then used to determine the concentration of the metal ion in an unknown sample.[1][5] The sulfur bridge in TSA provides structural rigidity and influences the electronic properties of the molecule, contributing to the stability and distinct color of the resulting metal complexes.

## Instrumentation, Reagents, and General Preparations

### Instrumentation

- **UV-Visible Spectrophotometer:** A double-beam instrument is recommended for stability and accuracy, capable of scanning across the visible spectrum (approx. 350-800 nm).
- **Matched Cuvettes:** Quartz or glass cuvettes with a 1.0 cm path length.
- **pH Meter:** Calibrated with standard buffers (pH 4.0, 7.0, 10.0).
- **Analytical Balance:** Accurate to  $\pm 0.0001$  g.
- **Volumetric Glassware:** Class A flasks, pipettes, and burettes.

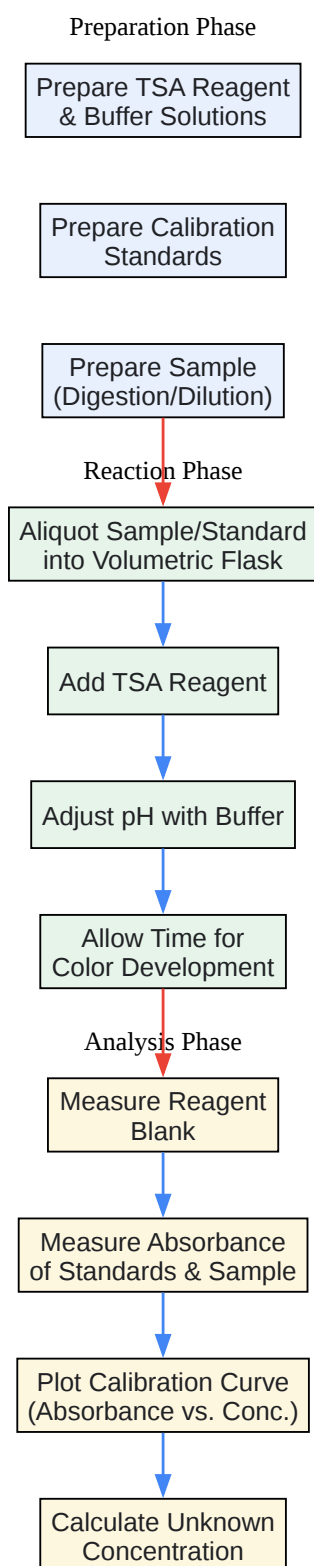
### Reagent Preparation

- **5,5'-Thiodisalicylic Acid (TSA) Stock Solution (0.1% w/v):**
  - Accurately weigh 0.100 g of TSA (>98.0% purity).[3]
  - Dissolve in a minimal amount of absolute ethanol or dimethylformamide (DMF).
  - Quantitatively transfer to a 100 mL volumetric flask.
  - Dilute to the mark with deionized water. Store in an amber bottle at 4°C. The solution is typically stable for several weeks.
- **Buffer Solutions:** Prepare standard buffer solutions (e.g., acetate buffer for pH 3-6, phosphate buffer for pH 6-8) as required for specific metal ion protocols.

- Metal Ion Standard Stock Solutions (1000 mg/L):
  - Use commercially available certified standard solutions.
  - Alternatively, prepare by dissolving a precisely weighed amount of a high-purity metal salt in an appropriate acidic medium and diluting to a known volume. For example, dissolve 0.863 g of ammonium iron(III) sulfate dodecahydrate ( $\text{NH}_4\text{Fe}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$ ) in water containing 1-2 mL of concentrated sulfuric acid and dilute to 100 mL for a 1000 mg/L Fe(III) solution.
- Working Standard Solutions: Prepare fresh daily by serial dilution of the stock solutions with deionized water.

## Experimental Workflows and Protocols

The general workflow for metal ion determination using TSA involves sample preparation, complex formation, and spectrophotometric measurement.



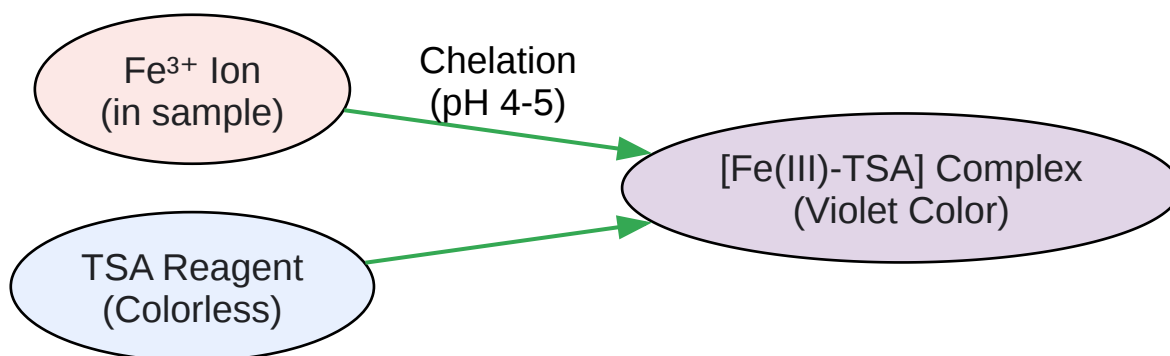
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Caption: General experimental workflow for spectrophotometric analysis.

## Protocol: Determination of Iron (III)

TSA forms a stable, intensely colored complex with Fe(III) ions in a slightly acidic medium. This method is highly sensitive and can be applied to various samples including water and digested materials.

Principle: Fe(III) ions chelate with TSA to form a violet-colored complex. The stoichiometry of the complex is typically 1:1 or 1:2 (Fe:TSA) depending on the pH and reagent concentrations.



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Caption: Chelation reaction of Iron (III) with TSA reagent.

### Step-by-Step Protocol:

- Calibration Curve Preparation:
  - Pipette aliquots (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mL) of a 10 mg/L Fe(III) working standard solution into a series of 25 mL volumetric flasks. This will create standards of 0.2, 0.4, 0.8, 1.6, and 2.4 mg/L.
  - Prepare a "reagent blank" by adding all reagents except the iron standard to a separate 25 mL flask.
- Sample Preparation:
  - Pipette a suitable aliquot of the unknown sample (pre-treated or diluted as necessary to fall within the calibration range) into a 25 mL volumetric flask.

- Complex Formation:
  - To each flask (standards, blank, and sample), add 5 mL of acetate buffer (pH 4.5).
  - Add 2.0 mL of the 0.1% TSA solution and swirl to mix.
  - Dilute to the 25 mL mark with deionized water, cap, and invert several times to ensure homogeneity.
  - Allow the solutions to stand for 15 minutes for full color development.
- Spectrophotometric Measurement:
  - Set the spectrophotometer to the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for the Fe(III)-TSA complex, typically around 530 nm. (Note: The exact  $\lambda_{\text{max}}$  should be determined by scanning the most concentrated standard against the reagent blank).
  - Autozero the instrument using the reagent blank.
  - Measure the absorbance of each standard and the unknown sample.
- Data Analysis:
  - Plot a calibration graph of absorbance versus Fe(III) concentration (mg/L).
  - Determine the concentration of Fe(III) in the unknown sample using the linear regression equation derived from the calibration curve ( $y = mx + c$ ).

## Protocol: Determination of Molybdenum (VI)

Molybdenum (VI) reacts with TSA in the presence of a reducing agent like thioglycolic acid (TGA) or in a highly acidic medium to form a distinct yellow-orange colored complex suitable for spectrophotometric analysis.<sup>[6]</sup> This method is valuable for analyzing steel alloys and industrial samples.<sup>[7][8][9][10]</sup>

### Step-by-Step Protocol:

- Calibration Curve Preparation:

- Prepare a series of Mo(VI) standards (e.g., 1, 2, 5, 10, 15 mg/L) in 25 mL volumetric flasks from a 100 mg/L working standard solution.
- Prepare a reagent blank.
- Sample Preparation:
  - Transfer an appropriate volume of the unknown sample solution to a 25 mL volumetric flask.
- Complex Formation:
  - To each flask, add 2.0 mL of 1 M Hydrochloric Acid (HCl).
  - Add 1.0 mL of 1% (v/v) Thioglycolic Acid (TGA) to ensure the correct oxidation state and facilitate complexation. Swirl to mix.
  - Add 3.0 mL of the 0.1% TSA solution.
  - Dilute to the mark with deionized water, mix well, and allow to stand for 20 minutes.
- Spectrophotometric Measurement:
  - Determine the  $\lambda_{\text{max}}$  for the Mo(VI)-TSA complex, which is typically in the range of 410-440 nm.
  - Zero the spectrophotometer with the reagent blank.
  - Measure the absorbance of all standards and the unknown sample.
- Data Analysis:
  - Construct a calibration curve and calculate the concentration of Mo(VI) in the unknown sample.

## Analytical Performance and Data

The performance of TSA as a chromogenic reagent is summarized below. These values are typical and may vary slightly based on instrumentation and specific laboratory conditions.

| Metal Ion                       | Optimal pH | $\lambda_{\text{max}}$ (nm) | Linear Range (mg/L) | Molar Absorptivity ( $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ ) |
|---------------------------------|------------|-----------------------------|---------------------|--|
| Iron ( $\text{Fe}^{3+}$ )       | 4.0 - 5.0  | ~530                        | 0.1 - 5.0           | $\sim 1.2 \times 10^4$   |
| Molybdenum ( $\text{Mo}^{6+}$ ) | 1.0 - 2.0  | ~420                        | 0.5 - 20.0          | $\sim 0.8 \times 10^4$   |
| Uranium ( $\text{UO}_2^{2+}$ )  | 5.5 - 6.5  | ~400                        | 2.0 - 40.0          | $\sim 0.5 \times 10^4$   |

## Interference Studies and Method Validation

**Interferences:** The primary challenge in spectrophotometric analysis is interference from other ions present in the sample matrix that may also react with the chelating agent or absorb at the analytical wavelength.

- For Fe(III) determination, ions such as  $\text{Cu}^{2+}$ ,  $\text{Co}^{2+}$ ,  $\text{Ni}^{2+}$ , and  $\text{Cr}^{3+}$  can interfere at high concentrations. The interference of some ions can be minimized by using masking agents like fluoride or pyrophosphate.
- For Mo(VI) determination, W(VI), V(V), and Fe(III) are potential interferents.<sup>[7]</sup> The interference from Fe(III) can often be eliminated by the addition of a reducing agent like ascorbic acid, which reduces Fe(III) to Fe(II), a state that does not complex with TSA under these conditions.

**Method Validation:** To ensure the trustworthiness of the results, the following validation steps are recommended:

- Linearity:** Establish a calibration curve with at least five non-zero standards and demonstrate a correlation coefficient ( $r^2$ ) > 0.999.<sup>[5]</sup>
- Accuracy:** Analyze a Certified Reference Material (CRM) or perform a spike-and-recovery study on a representative sample matrix. Recoveries should typically be within 95-105%.
- Precision:** Determine the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should ideally be less than 5%.

- Limits of Detection (LOD) and Quantification (LOQ): Calculate the LOD and LOQ to define the lower limits of the method's performance.[5][11] The LOD is often calculated as 3 times the standard deviation of the blank, and the LOQ as 10 times the standard deviation of the blank.[10]

## Conclusion

**5,5'-Thiodisalicylic acid** is a versatile and effective chromogenic reagent for the spectrophotometric determination of several metal ions. The methods presented here are sensitive, rapid, and require instrumentation that is common in most analytical laboratories. By carefully controlling experimental parameters such as pH and employing masking agents where necessary, these protocols provide a reliable and validated approach for quantitative metal ion analysis.

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